4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
CAS No.: 1152569-51-1
Cat. No.: VC11645535
Molecular Formula: C11H7F3N2O3
Molecular Weight: 272.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152569-51-1 |
|---|---|
| Molecular Formula | C11H7F3N2O3 |
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | 4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19) |
| Standard InChI Key | XKOWWTXRZUIWJJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O |
| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The compound’s structure comprises a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a 4-(trifluoromethyl)phenyl group, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. The trifluoromethyl group (–CF₃) contributes to increased electronegativity and lipophilicity, facilitating membrane permeability and target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O₃ |
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | 4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
| SMILES | C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O |
Structural Features and Reactivity
The hydroxyl and carboxylic acid groups enable hydrogen bonding and salt formation, critical for solubility and pharmacokinetics. Quantum mechanical studies of similar pyrazoles suggest that the –CF₃ group induces steric and electronic effects, altering reaction pathways in nucleophilic substitutions and cycloadditions . For instance, the electron-withdrawing nature of –CF₃ stabilizes intermediate enolate species during synthesis .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves condensation of hydrazine derivatives with carbonyl compounds, followed by cyclization. A proposed route includes:
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Hydrazide Formation: Reaction of 4-(trifluoromethyl)phenylhydrazine with methyl malonyl chloride to form a hydrazide intermediate .
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Enaminone Generation: Treatment with tert-butoxy-bis(dimethylamino)methane (Bredereck’s reagent) to yield an enaminone .
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Cyclization: Acid- or base-mediated cyclization to form the pyrazole core.
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Methyl malonyl chloride, Et₃N | Hydrazide intermediate |
| 2 | Bredereck’s reagent, THF | Enaminone |
| 3 | HCl, reflux | Pyrazole-3-carboxylic acid |
Optimization Challenges
Yield optimization remains a hurdle due to competing regioselectivity in cyclization. For example, the position of the hydroxyl group (3- vs. 5-) can vary depending on reaction conditions . Recent advances in microwave-assisted synthesis and catalytic methods may address these issues, though specific studies on this compound are lacking .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
The hydroxyl group in 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid improves hydrogen bonding capacity compared to non-hydroxylated analogs, potentially enhancing target affinity.
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